Dihexyl fumarate

Description

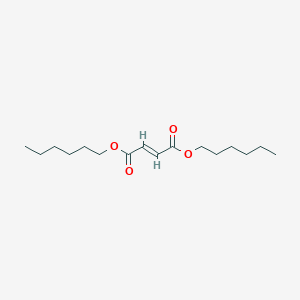

Structure

3D Structure

Properties

IUPAC Name |

dihexyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCVOSQFZZCSLN-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C=CC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)/C=C/C(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893393 | |

| Record name | Dihexyl (2E)-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19139-31-2 | |

| Record name | Dihexyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19139-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019139312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexyl (2E)-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3O343SS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihexyl Fumarate: A Comprehensive Technical Guide to its Molecular Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihexyl fumarate (B1241708), the diester of hexyl alcohol and fumaric acid, is a molecule of interest with potential applications in various scientific fields. A thorough understanding of its molecular structure and analytical characterization is paramount for its synthesis, quality control, and investigation of its physicochemical and biological properties. This technical guide provides an in-depth overview of the molecular structure of dihexyl fumarate, detailed protocols for its analysis, and a discussion of potential biological activities based on related compounds.

Molecular Structure and Identification

This compound is an organic compound with the systematic IUPAC name dihexyl (E)-but-2-enedioate.[1] It is characterized by a central four-carbon chain containing a trans-double bond, with two carboxylate groups at either end, each esterified with a hexyl group.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below for unambiguous identification and database referencing.

| Identifier | Value | Reference |

| IUPAC Name | dihexyl (E)-but-2-enedioate | [1] |

| CAS Number | 19139-31-2 | [1] |

| Molecular Formula | C16H28O4 | [1][2][3] |

| Molecular Weight | 284.39 g/mol | [1][2] |

| Canonical SMILES | CCCCCCOC(=O)/C=C/C(=O)OCCCCCC | [1][2] |

| InChI | InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11+ | [1] |

| InChIKey | QMCVOSQFZZCSLN-VAWYXSNFSA-N | [1] |

Molecular Structure Diagram

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of atoms and the trans-configuration of the double bond.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Physical State | Liquid | [4] |

| Boiling Point | 359.1 °C at 760 mmHg | [2] |

| Density | 0.969 g/cm³ | [2] |

| XLogP3 | 4.9 | [1] |

| Topological Polar Surface Area | 52.6 Ų | [1] |

| Refractive Index | 1.456 | [2] |

Synthesis and Purification

Experimental Protocol: Synthesis by Fischer Esterification

This compound can be synthesized via the Fischer esterification of fumaric acid with n-hexanol, typically using an acid catalyst.

Materials:

-

Fumaric acid

-

n-Hexanol (excess)

-

Sulfuric acid (catalytic amount)

-

Toluene

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine fumaric acid, a 5-10 fold molar excess of n-hexanol, and a catalytic amount of concentrated sulfuric acid in toluene.

-

Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess n-hexanol and toluene.

-

The resulting crude this compound can be further purified by vacuum distillation.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: Workflow for this compound Synthesis.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive analysis and quality control of this compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexyl chain protons and the vinylic protons of the fumarate backbone. The vinylic protons should appear as a singlet at approximately 6.8 ppm due to the trans-configuration. The protons of the hexyl chain will exhibit distinct multiplets corresponding to their positions relative to the ester oxygen.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester groups (around 165 ppm), the vinylic carbons (around 134 ppm), and the carbons of the hexyl chains.

Predicted ¹H and ¹³C NMR Data (based on analogs):

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinylic (-CH=CH-) | ~6.8 (s) | ~134 |

| Carbonyl (-C=O) | - | ~165 |

| Methylene (-OCH₂-) | ~4.2 (t) | ~65 |

| Methylene (-CH₂-) | ~1.2-1.7 (m) | ~22-31 |

| Methyl (-CH₃) | ~0.9 (t) | ~14 |

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C=O stretching of the ester functional group (around 1720 cm⁻¹) and the C=C stretching of the alkene (around 1645 cm⁻¹). C-O stretching bands will also be present in the 1300-1100 cm⁻¹ region.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of this compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 284, along with characteristic fragmentation patterns resulting from the loss of alkoxy and alkyl groups. PubChem lists a GC-MS entry for this compound with the NIST number 133274.[4]

Chromatographic Analysis

Experimental Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Experimental Protocol:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength around 210-220 nm.

-

Injection Volume: 10-20 µL.

Logical Workflow for Analytical Characterization

The following diagram outlines a logical workflow for the comprehensive analysis of synthesized this compound.

Caption: Workflow for Analytical Characterization.

Potential Biological Activity and Signaling Pathways

While there is limited direct research on the biological activities of this compound, its structural analog, dimethyl fumarate (DMF), is a well-established therapeutic agent for multiple sclerosis and psoriasis. DMF is known to exert its effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5]

Hypothetical Signaling Pathway

Based on the known mechanism of DMF, it is plausible that this compound, after potential hydrolysis to monomethyl fumarate and hexanol, could also modulate the Nrf2 pathway. The proposed hypothetical signaling pathway is illustrated below.

Caption: Hypothetical Nrf2 Signaling Pathway for this compound.

This pathway suggests that after cellular uptake and potential enzymatic hydrolysis, the active metabolite of this compound could interact with Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 would then bind to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective proteins.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical characterization of this compound. The detailed experimental protocols and logical workflows serve as a valuable resource for researchers working with this compound. While the biological activity of this compound is yet to be fully elucidated, the known pharmacology of its analog, dimethyl fumarate, suggests that the Nrf2 signaling pathway is a promising area for future investigation. The information presented herein is intended to facilitate further research and development involving this compound.

References

- 1. Dimethyl Fumarate Attenuates Di-(2-Ethylhexyl) Phthalate-Induced Nephrotoxicity Through the Nrf2/HO-1 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptomic Analysis of Fumarate Compounds Identifies Unique Effects of Isosorbide Di-(Methyl Fumarate) on NRF2, NF-kappaB and IRF1 Pathway Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C16H28O4 | CID 5271574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethyl Fumarate Controls the NRF2/DJ-1 Axis in Cancer Cells: Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability of Dihexyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dihexyl Fumarate (B1241708)

Dihexyl fumarate (DHF) is the diester of fumaric acid and hexanol. It is a colorless to pale yellow liquid with applications as a plasticizer, a monomer for polymerization, and in various industrial and consumer products.[1][2] Understanding its thermal stability is crucial for determining its processing limits, storage conditions, and performance in high-temperature applications.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting thermal analysis experiments.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₈O₄ | [3] |

| Molecular Weight | 284.39 g/mol | [3] |

| CAS Number | 19139-31-2 | [3] |

| Boiling Point | 354.00 to 355.00 °C @ 760.00 mm Hg | [4] |

| Flash Point | 167.22 °C (Closed Cup) | [4] |

| Appearance | Colorless to pale yellow clear liquid | [2] |

| Solubility | Insoluble in water; Soluble in alcohol | [4] |

Theoretical Thermal Decomposition Pathways

While direct experimental evidence for the thermal decomposition of this compound monomer is limited, theoretical studies on model compounds for poly(dialkyl fumarate) suggest potential degradation pathways.[5] The primary mechanism is likely to involve the elimination of an alkene (hexene) and the formation of a carboxylic acid group, followed by subsequent reactions. The proposed main pathway has a calculated activation energy of 193.8 kJ mol⁻¹ for a model compound.[5]

A simplified logical diagram of the potential thermal decomposition pathways is presented below.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[6][7] The following are detailed, best-practice protocols for conducting these analyses on a liquid sample like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition, the temperature of maximum weight loss, and the residual mass at the end of the experiment.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

-

-

Data Analysis:

-

Plot the sample weight (as a percentage of the initial weight) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve), which corresponds to the point of the fastest weight loss.

-

Record the residual mass at the final temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the boiling point and to detect any endothermic or exothermic events associated with decomposition.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. It is crucial to use a sealed pan for volatile liquids to prevent evaporation before boiling or decomposition.

-

Instrument Setup:

-

Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature below the expected boiling point (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the expected decomposition temperature.

-

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify the large endothermic peak corresponding to the boiling point.

-

Observe any exothermic or endothermic peaks at higher temperatures that may indicate decomposition events.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the thermal stability of this compound. While specific experimental TGA and DSC data for the monomer are not currently available in the public domain, the provided physicochemical properties, theoretical degradation pathways, and detailed experimental protocols offer a robust starting point for researchers, scientists, and drug development professionals. The application of the outlined TGA and DSC methodologies will enable the generation of crucial data to ensure the safe and effective use of this compound in various applications.

References

- 1. Cas 19139-31-2,DI-N-HEXYL FUMARATE | lookchem [lookchem.com]

- 2. CAS 19139-31-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C16H28O4 | CID 5271574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dihexyl (E)-fumarate, 19139-31-2 [thegoodscentscompany.com]

- 5. Theoretical study on the thermal decomposition of model compounds for Poly (dialkyl fumarate) | Semantic Scholar [semanticscholar.org]

- 6. etamu.edu [etamu.edu]

- 7. mdpi.com [mdpi.com]

Solubility of Dihexyl Fumarate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dihexyl fumarate (B1241708) in various organic solvents. Dihexyl fumarate, a diester of fumaric acid, is utilized in diverse applications, including as a plasticizer and a monomer in polymer synthesis. An understanding of its solubility is critical for its effective use in formulation, reaction chemistry, and purification processes.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The process involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. For this compound, a relatively nonpolar molecule, higher solubility is generally expected in organic solvents with lower polarity. Factors such as temperature and the specific functional groups of the solvent also play a significant role in determining the extent of solubility.

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound in a range of common organic solvents at 25°C. It is important to note that while this data is provided from a comprehensive source, the specific experimental methodology used to obtain these values was not detailed.[1] Therefore, these values should be considered as a valuable reference, and for critical applications, independent verification using a standardized method is recommended.

| Solvent | CAS Number | Solubility at 25°C (g/L)[1] |

| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 2629.38 |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 1776.53 |

| Chloroform | 67-66-3 | 1859.67 |

| Dimethylformamide (DMF) | 68-12-2 | 1612.19 |

| Tetrahydrofuran (THF) | 109-99-9 | 1204.19 |

| Acetone | 67-64-1 | 687.32 |

| Ethyl Acetate | 141-78-6 | 679.9 |

| 2-Butanone (MEK) | 78-93-3 | 663.75 |

| Methyl Acetate | 79-20-9 | 642.91 |

| n-Butyl Acetate | 123-86-4 | 472.7 |

| Acetonitrile | 75-05-8 | 436.57 |

| 1,4-Dioxane | 123-91-1 | 383.8 |

| Toluene | 108-88-3 | 338.43 |

| Methanol | 67-56-1 | 163.39 |

| Ethanol | 64-17-5 | 121.98 |

| sec-Butanol | 78-92-2 | 107.8 |

| n-Propanol | 71-23-8 | 105.96 |

| n-Butanol | 71-36-3 | 97.42 |

| n-Pentanol | 71-41-0 | 94.79 |

| Isopropanol | 67-63-0 | 87.82 |

| Isobutanol | 78-83-1 | 86.79 |

| n-Octanol | 111-87-5 | 53.3 |

| Cyclohexane | 110-82-7 | 48.07 |

| n-Hexane | 110-54-3 | 27.11 |

| Ethylene Glycol | 107-21-1 | 18.41 |

| Water | 7732-18-5 | 0.11 |

Note: The data is sourced from a fragrance industry database and the exact experimental conditions and method are not specified.

In addition to the tabulated data, qualitative information suggests that this compound is generally "soluble in alcohol" and "slightly soluble in chloroform".[2][3]

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment

-

This compound

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or shaker

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Beakers or vials

-

Oven or vacuum oven

-

Desiccator

Step-by-Step Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a stoppered flask). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a thermostatically controlled water bath or shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours to days, depending on the solvent and the compound. A common practice is to agitate for at least 24 hours.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the withdrawn sample through a syringe filter to remove any remaining solid particles. The filtration step should be performed quickly to minimize temperature changes and solvent evaporation.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry beaker or vial (W1).

-

Transfer the filtered saturated solution into the pre-weighed container.

-

Weigh the container with the solution (W2).

-

Evaporate the solvent completely. This can be done in a fume hood at room temperature or, for less volatile solvents, in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound. A vacuum oven can also be used to facilitate evaporation at a lower temperature.

-

Once the solvent is fully evaporated, place the container with the dried this compound residue in a desiccator to cool to room temperature and to prevent moisture absorption.

-

Weigh the container with the dried residue (W3). Repeat the drying and weighing cycles until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Mass of the saturated solution = W2 - W1

-

Mass of the dissolved this compound = W3 - W1

-

Mass of the solvent = (W2 - W1) - (W3 - W1) = W2 - W3

-

Solubility is typically expressed as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

g / 100 g of solvent = [(W3 - W1) / (W2 - W3)] x 100

-

To express solubility in g / 100 mL of solvent , the density of the solvent at the experimental temperature is required.

-

Volume of the solvent = Mass of the solvent / Density of the solvent

-

g / 100 mL of solvent = [Mass of this compound / Volume of the solvent] x 100

-

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides essential information on the solubility of this compound in organic solvents, offering both quantitative data and a detailed experimental protocol. For researchers and professionals in drug development and chemical synthesis, this knowledge is fundamental for optimizing processes and ensuring the successful application of this versatile compound.

References

Dihexyl Fumarate (CAS No. 19139-31-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihexyl fumarate (B1241708) (CAS No. 19139-31-2) is the diester of fumaric acid and hexanol. As a member of the fumaric acid ester (FAE) family, it holds potential for investigation in various scientific domains, particularly in drug development and materials science. FAEs, most notably Dimethyl fumarate (DMF), have established therapeutic roles in treating autoimmune conditions such as psoriasis and multiple sclerosis.[1] These compounds are recognized for their anti-inflammatory, antioxidative, and immunomodulatory properties.[1] This technical guide provides a comprehensive overview of Dihexyl fumarate, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities and toxicological profile based on current knowledge of FAEs.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] It is characterized by its low volatility and solubility in organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19139-31-2 | [3] |

| Molecular Formula | C₁₆H₂₈O₄ | [3] |

| Molecular Weight | 284.39 g/mol | [3] |

| IUPAC Name | dihexyl (E)-but-2-enedioate | [3] |

| Synonyms | Di-n-hexyl fumarate, Fumaric acid dihexyl ester, Dihexyl trans-butenedioate | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.9549 g/cm³ at 23 °C | [4] |

| Boiling Point | 162-164 °C at 2 Torr | [4] |

| Flash Point | 167.4 ± 18.8 °C | [4] |

| Vapor Pressure | 2.43E-05 mmHg at 25°C | [4] |

| Solubility | Insoluble in water; Soluble in alcohol | [5] |

Synthesis and Purification

The primary method for synthesizing this compound is through the Fischer esterification of fumaric acid with n-hexanol, typically in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

Fumaric acid

-

n-Hexanol

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid

-

Toluene (B28343) or other suitable solvent for azeotropic removal of water

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Activated charcoal

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine fumaric acid (1.0 molar equivalent), n-hexanol (2.2 molar equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.02-0.05 molar equivalents). Add a suitable solvent such as toluene to facilitate azeotropic removal of water.

-

Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected or the reaction completion is confirmed by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation to obtain a colorless, pure product. The purity of the final product should be assessed by GC-MS and NMR spectroscopy.

Experimental Workflow: Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Table 2: Analytical Methods for this compound

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the vinyl protons of the fumarate backbone and the aliphatic protons of the two hexyl chains. |

| ¹³C NMR | Signals for the carbonyl carbons, vinyl carbons, and the carbons of the hexyl groups. |

| GC-MS | A single major peak with a mass spectrum corresponding to the molecular weight and fragmentation pattern of this compound.[3] |

| FTIR | Characteristic absorption bands for C=O (ester), C=C (alkene), and C-O stretching vibrations. |

Potential Biological Activity and Signaling Pathways

Direct research on the biological activity of this compound is limited. However, based on extensive studies of other FAEs, particularly Dimethyl fumarate (DMF), a plausible mechanism of action can be proposed. FAEs are known to exert their effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.

The Nrf2 Signaling Pathway

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds like FAEs can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby protecting cells from oxidative stress.

The anti-inflammatory effects of FAEs are also linked to the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway. Activation of the Nrf2 pathway can interfere with NF-κB signaling, reducing the production of pro-inflammatory cytokines.

Proposed Signaling Pathway for this compound

Caption: Proposed Nrf2-mediated signaling pathway for this compound.

Toxicological Profile

There is a lack of comprehensive toxicological data specifically for this compound. The Safety Data Sheet (SDS) for Di-n-hexyl fumarate indicates that it is not classified for any specific hazards under the Globally Harmonized System (GHS).[1] However, it is recommended to handle the compound with care, using appropriate personal protective equipment, as it may cause skin and eye irritation upon contact.[2]

To infer potential toxicity, data from structurally related compounds can be considered, although this should be interpreted with caution.

-

Di(2-ethylhexyl) maleate: This compound is reported to have low acute toxicity via oral and dermal routes.[6] However, it may cause skin sensitization.[6]

-

Diethylhexyl succinate: Studies have shown this compound to be non-toxic, non-irritating, and non-sensitizing in cosmetic applications.[7]

-

Di(2-ethylhexyl) phthalate (B1215562) (DEHP): DEHP has been more extensively studied and is known to be a reproductive and developmental toxicant in animal studies.[8] However, the structural differences between phthalates and fumarates are significant and may lead to different toxicological profiles.

Given the limited data, it is prudent to handle this compound in a well-ventilated area, avoiding contact with skin, eyes, and clothing.

Applications and Future Research

This compound is listed for use as a perfuming agent in cosmetics.[5] Its potential as a plasticizer has also been noted.[2]

For researchers in drug development, this compound presents an interesting candidate for further investigation. Key areas for future research include:

-

In vitro and in vivo studies to confirm its biological activity and elucidate its specific mechanism of action.

-

Pharmacokinetic and metabolic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Comprehensive toxicological evaluation to establish a detailed safety profile.

-

Structure-activity relationship (SAR) studies comparing this compound with other FAEs to understand how the alkyl chain length influences efficacy and safety.

Conclusion

This compound is a fumaric acid ester with potential applications in various fields. While direct research on this specific compound is limited, the well-documented biological activities of other FAEs, particularly their role in modulating the Nrf2 pathway, provide a strong rationale for further investigation. This guide offers a foundational understanding of this compound, including its properties and a detailed protocol for its synthesis, to support future research and development endeavors. As with any chemical compound, appropriate safety precautions should be taken during its handling and use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 19139-31-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C16H28O4 | CID 5271574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. dihexyl (E)-fumarate, 19139-31-2 [thegoodscentscompany.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. specialchem.com [specialchem.com]

- 8. Biological effects of di-(2-ethylhexyl) phthalate and other phthalic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Dihexyl Fumarate in Polymer Chemistry: A Technical Guide

An In-depth Exploration of a Promising Monomer and Green Plasticizer

Dihexyl fumarate (B1241708), a diester of fumaric acid, is emerging as a versatile building block in polymer chemistry, offering a unique combination of properties that make it a compelling candidate for a range of applications. From its role as a comonomer in the synthesis of specialty copolymers to its potential as a bio-based, non-phthalate plasticizer, dihexyl fumarate is attracting increasing interest from researchers and industry professionals. This technical guide provides a comprehensive overview of the synthesis, polymerization, and potential applications of this compound, with a focus on its performance characteristics and the experimental methodologies used to evaluate them.

Synthesis of this compound

The synthesis of this compound typically involves the esterification of fumaric acid with hexanol. A common laboratory-scale procedure is as follows:

Experimental Protocol: Synthesis of this compound

-

Reactants: Fumaric acid, hexanol, a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and a solvent capable of forming an azeotrope with water (e.g., toluene (B28343) or benzene).

-

Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a heating mantle.

-

Procedure:

-

Fumaric acid, a molar excess of hexanol, and the acid catalyst are charged into the round-bottom flask with the solvent.

-

The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap.

-

The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

The solvent and excess hexanol are removed under reduced pressure using a rotary evaporator.

-

The resulting this compound can be further purified by vacuum distillation.

-

This compound in Polymer Synthesis

This compound can be utilized as a monomer for both homopolymerization and copolymerization, primarily through free-radical polymerization techniques.

Homopolymerization of this compound

While specific experimental data on the mechanical and thermal properties of poly(this compound) are not extensively reported in the literature, general knowledge of poly(dialkyl fumarates) suggests that it would be a rigid polymer. The glass transition temperature (Tg) of poly(dialkyl fumarates) is known to decrease with increasing length of the alkyl side chain. Therefore, poly(this compound) is expected to have a lower Tg compared to poly(diethyl fumarate).

Experimental Protocol: Radical Homopolymerization of this compound (General Approach)

-

Materials: this compound (monomer), a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)), and an appropriate solvent (e.g., toluene or benzene) if solution polymerization is desired.

-

Apparatus: A reaction vessel (e.g., a sealed ampoule or a flask with a condenser and nitrogen inlet), a heating source with temperature control (e.g., an oil bath), and a magnetic stirrer.

-

Procedure (Bulk Polymerization):

-

The this compound monomer and the radical initiator are placed in the reaction vessel.

-

The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.

-

The vessel is sealed under vacuum or filled with an inert gas (e.g., nitrogen or argon).

-

The reaction is carried out by heating the mixture at a specific temperature (e.g., 60-80 °C) for a defined period.

-

After the desired polymerization time, the reaction is quenched by rapid cooling.

-

The resulting polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF)) and precipitated in a non-solvent (e.g., methanol (B129727) or ethanol) to remove unreacted monomer and initiator residues.

-

The purified poly(this compound) is then dried under vacuum.

-

Copolymerization with Other Monomers

This compound as a Green Plasticizer

A significant and promising application of this compound is as a non-phthalate, potentially bio-based plasticizer for polymers, most notably for polyvinyl chloride (PVC). Growing health and environmental concerns over traditional phthalate (B1215562) plasticizers have driven the search for safer alternatives, and this compound has shown considerable potential in this regard.

Performance in PVC

Studies have evaluated the effectiveness of this compound as a plasticizer for PVC, comparing its performance to the widely used di(2-ethylhexyl) phthalate (DEHP). The addition of a plasticizer to PVC lowers its glass transition temperature (Tg), making the material more flexible.

Table 1: Comparison of Plasticizer Performance in PVC (40 wt% Plasticizer)

| Property | Unplasticized PVC | PVC with DEHP | PVC with this compound |

| Glass Transition Temp. (Tg) | ~85 °C | ~ -2 °C | ~ -10 °C |

| Tensile Strength | ~50 MPa | ~20 MPa | ~15 MPa |

| Elongation at Break | <10% | ~300% | ~350% |

Data is synthesized from typical values and trends reported in the literature.

As shown in Table 1, this compound is an effective plasticizer for PVC, significantly lowering the Tg and increasing the elongation at break, indicating enhanced flexibility. Notably, in some studies, this compound has demonstrated superior or comparable plasticizing efficiency to DEHP.

Biodegradability

In addition to its performance as a plasticizer, the biodegradability of this compound is a key advantage. Studies have shown that fumarate diesters can be more readily biodegradable than their phthalate counterparts[1]. The degradation rate is influenced by the length of the alkyl chain.

Experimental Protocol: Evaluation of Plasticizer Performance in PVC

-

Materials: PVC resin, this compound, a thermal stabilizer (to prevent PVC degradation during processing), and a processing aid (optional).

-

Procedure:

-

Compounding: The PVC resin, this compound, and stabilizer are dry-blended to create a uniform mixture.

-

Melt Processing: The blend is then melt-processed using techniques such as two-roll milling or extrusion at a temperature typically between 160-180 °C to form a homogenous material.

-

Specimen Preparation: The processed material is then compression molded or cast into sheets or specific shapes required for testing (e.g., dumbbell shapes for tensile testing).

-

Characterization:

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the plasticized PVC.

-

Mechanical Testing: A universal testing machine is used to measure the tensile strength, Young's modulus, and elongation at break of the plasticized PVC specimens according to standard methods (e.g., ASTM D638).

-

Hardness: A durometer is used to measure the Shore hardness of the material.

-

Migration and Volatility: Tests can be performed to evaluate the leaching of the plasticizer from the PVC matrix under various conditions (e.g., exposure to solvents or elevated temperatures).

-

-

Other Potential Applications

The unique properties of this compound and its polymers open up possibilities for other applications, including:

-

Adhesives and Coatings: Copolymers containing this compound could be formulated into adhesives and coatings with tailored flexibility and adhesion properties.

-

Biomedical Materials: Fumarate-based polymers have been explored for biomedical applications due to their potential biocompatibility and biodegradability[2]. Crosslinked networks of polymers containing this compound could potentially be used in tissue engineering scaffolds or drug delivery systems.

Conclusion

This compound is a multifunctional molecule with significant potential in polymer chemistry. Its ability to act as both a monomer in polymerization and as a high-performance, greener plasticizer makes it a valuable tool for material scientists and engineers. While further research is needed to fully characterize the properties of its homopolymers and copolymers and to determine its reactivity ratios with a wider range of comonomers, the existing data strongly suggests that this compound is a promising candidate for developing more sustainable and high-performance polymeric materials. The detailed experimental protocols provided in this guide offer a starting point for researchers to further explore the capabilities of this versatile compound.

References

An In-depth Technical Guide to the Biodegradability of Dihexyl Fumarate and its Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradability of dihexyl fumarate (B1241708) and related fumarate esters. It synthesizes available data on their environmental fate, details the experimental protocols used for assessment, and outlines the likely metabolic pathways involved in their degradation.

Executive Summary

Quantitative Biodegradability Data

The biodegradability of dihexyl fumarate and its esters has been evaluated using standardized international testing protocols. The data is summarized below for comparative analysis.

| Compound | CAS Number | Test Guideline | Inoculum | Duration (days) | Result (% Biodegradation) | Classification | Reference |

| This compound | 19139-31-2 | OECD 301 F | Activated sludge (domestic, non-adapted) | 28 | ca. 6% | Not readily biodegradable | [1] |

| Didodecyl fumarate | 2402-58-6 | ISO 10708 (BODIS) | Activated sludge (non-adapted) | 28 | 67% | Readily biodegradable, but failing 10-day window | [2] |

Note: The 10-day window is a criterion in ready biodegradability tests, requiring a substance to achieve the pass level of 60% biodegradation within 10 days of the onset of biodegradation (which is the time at which 10% of the substance has been degraded).

Experimental Protocols

The assessment of ready biodegradability is typically conducted following the OECD 301 series of guidelines. The data for this compound was generated using the OECD 301 F method. A detailed description of a closely related and commonly used method, OECD 301B, is provided below as a representative experimental protocol.

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

This method evaluates the ultimate aerobic biodegradability of an organic compound by measuring the amount of carbon dioxide produced.

3.1.1 Principle A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of CO2 evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 evolution (ThCO2), which is calculated from the molecular formula of the substance.

3.1.2 Materials and Equipment

-

Test Substance: this compound

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

-

Mineral Medium: A solution containing essential mineral nutrients (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).

-

Apparatus:

-

Incubation flasks.

-

Aeration system to supply CO2-free air.

-

CO2-trapping system containing a known volume of a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution).

-

Titration equipment or a total organic carbon (TOC) analyzer to quantify the trapped CO2.

-

Temperature-controlled environment (22 ± 2°C).

-

3.1.3 Procedure

-

Preparation of Test Solutions: The test substance is added to the mineral medium to achieve a concentration that will yield sufficient CO2 to be accurately measured (typically 10-20 mg of organic carbon per liter).

-

Inoculation: The prepared medium is inoculated with a small volume of activated sludge.

-

Incubation: The test flasks, along with blank controls (containing only inoculum and mineral medium) and reference controls (containing a readily biodegradable substance like sodium benzoate), are incubated for 28 days.

-

Aeration and CO2 Trapping: CO2-free air is passed through the test solutions, and the evolved CO2 is trapped in the absorbent solution.

-

Measurement: The amount of CO2 produced is determined periodically by titrating the remaining absorbent or by analyzing the inorganic carbon content of the absorbent solution.

-

Calculation: The percentage of biodegradation is calculated as: % Biodegradation = (CO2 produced by test substance - CO2 produced by blank) / ThCO2 * 100

3.1.4 Pass Criteria For a substance to be classified as "readily biodegradable," it must show at least 60% biodegradation within the 28-day test period and this level of biodegradation must be reached within a 10-day window.

Biodegradation Pathway of this compound

The biodegradation of this compound is expected to proceed through a multi-step process involving initial hydrolysis followed by the metabolism of the resulting products.

Step 1: Enzymatic Hydrolysis

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of the two ester bonds. This reaction is catalyzed by esterase enzymes produced by a wide range of microorganisms. The hydrolysis breaks down this compound into fumaric acid and two molecules of 1-hexanol.

Step 2: Metabolism of Hydrolysis Products

The products of the initial hydrolysis, fumaric acid and 1-hexanol, are then further metabolized by microorganisms.

-

Fumaric Acid: Fumaric acid is a natural intermediate in the Citric Acid Cycle (Krebs Cycle), a central metabolic pathway in most aerobic organisms. It is readily converted to malate (B86768) by the enzyme fumarase and subsequently oxidized to generate energy (ATP).

-

1-Hexanol: 1-Hexanol is a primary alcohol that is typically degraded via oxidation to hexanal (B45976) and then to hexanoic acid. Hexanoic acid can then enter the beta-oxidation pathway to be broken down into acetyl-CoA, which in turn enters the Citric Acid Cycle.

Factors Influencing Biodegradability

Several factors can influence the rate and extent of biodegradation of fumarate esters:

-

Alkyl Chain Length: While there is some conflicting data, longer alkyl chains can sometimes decrease the rate of biodegradation due to increased hydrophobicity and steric hindrance, which can limit the access of microbial esterases to the ester bonds. However, the case of didodecyl fumarate showing ready biodegradability suggests a more complex relationship.

-

Isomeric Structure: Fumarates (trans-isomers) are generally more readily biodegradable than their corresponding maleates (cis-isomers). This is likely due to the more sterically accessible nature of the ester bonds in the trans-configuration.

-

Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of a diverse and adapted microbial community are critical for efficient biodegradation.

Conclusion

References

Toxicological Profile of Dihexyl Fumarate: A Data-Deficient Landscape

A comprehensive review of publicly available toxicological data reveals a significant lack of information regarding the safety profile of Dihexyl Fumarate (B1241708) (CAS No. 19139-31-2). Despite its use in consumer products as a fragrance ingredient, key toxicological endpoints necessary for a thorough risk assessment have not been adequately investigated or the data is not publicly accessible. This technical guide summarizes the limited available information and highlights the critical data gaps that preclude a complete evaluation of its potential hazards.

Executive Summary

Dihexyl fumarate is a diester of hexyl alcohol and fumaric acid. While some basic physicochemical properties are known, the toxicological database for this compound is sparse. The majority of safety data sheets indicate "no data available" for critical endpoints including acute toxicity, skin and eye irritation, sensitization, genotoxicity, carcinogenicity, and reproductive toxicity. The lack of empirical data prevents the establishment of a comprehensive toxicological profile and makes it challenging to conduct a formal risk assessment for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19139-31-2 | |

| Molecular Formula | C₁₆H₂₈O₄ | |

| Molecular Weight | 284.40 g/mol | |

| Appearance | Liquid | |

| Synonyms | Di-n-hexyl fumarate, Fumaric acid dihexyl ester |

Toxicological Data

The available toxicological data for this compound is exceptionally limited. A single, dated study on skin irritation was identified. For all other key toxicological endpoints, no quantitative data or detailed study reports were found in the public domain.

Acute Toxicity

There is no publicly available data on the acute oral, dermal, or inhalation toxicity of this compound.

Skin and Eye Irritation

One study on skin irritation is available.

Table 2: Skin Irritation Data for this compound

| Species | Test | Dose | Result | Reference |

| Rabbit | Draize Test | 500 mg / 24H | Mild Irritation | [1] |

No data is available for eye irritation.

Due to the lack of a detailed protocol for the specific study on this compound, a general description of the Draize rabbit skin irritation test is provided below. This is a historical method and modern approaches often utilize in vitro alternatives.

Skin Sensitization

There is no publicly available data on the skin sensitization potential of this compound.

Genotoxicity

There is no publicly available data on the genotoxicity of this compound from in vitro (e.g., Ames test, chromosome aberration test) or in vivo studies.

Repeated-Dose Toxicity

There is no publicly available data on the repeated-dose toxicity of this compound.

Carcinogenicity

There is no publicly available data on the carcinogenicity of this compound.

Reproductive and Developmental Toxicity

There is no publicly available data on the reproductive and developmental toxicity of this compound. A screening-level in vitro study on the toxic effects of potential plasticizer alternatives on male germline stem cells indicated that some fumarate derivatives showed toxic effects. However, specific data for this compound was not provided.

Data Gaps and Future Research

The toxicological profile of this compound is largely incomplete. To adequately assess its safety, the following studies are essential:

-

Acute Toxicity: Oral (OECD 423), Dermal (OECD 402), and Inhalation (OECD 403) toxicity studies.

-

Skin and Eye Irritation/Corrosion: In vitro (OECD 439, 431, 460) and/or in vivo (OECD 404, 405) studies.

-

Skin Sensitization: In vitro (e.g., DPRA, KeratinoSens™, h-CLAT - OECD 442C, D, E) and/or in vivo (LLNA - OECD 429) studies.

-

Genotoxicity: A battery of in vitro tests including a bacterial reverse mutation test (Ames test - OECD 471) and a mammalian cell micronucleus test (OECD 487).

-

Repeated-Dose Toxicity: A 28-day or 90-day oral toxicity study in rodents (OECD 407, 408).

-

Reproductive and Developmental Toxicity: An extended one-generation reproductive toxicity study (OECD 443) or a developmental toxicity study (OECD 414).

-

Carcinogenicity: A long-term carcinogenicity bioassay in rodents (OECD 451) may be warranted depending on the results of genotoxicity and repeated-dose toxicity studies and exposure scenarios.

The following diagram illustrates a general workflow for a comprehensive toxicological assessment, highlighting the missing data for this compound.

Conclusion

The current body of publicly available scientific literature is insufficient to construct a meaningful toxicological profile for this compound. The identified data gap across nearly all critical toxicological endpoints raises concerns about the safety of its use in consumer and industrial applications. It is imperative that comprehensive toxicological testing, following internationally recognized guidelines, be conducted to fill these data gaps and enable a scientifically sound risk assessment. Until such data becomes available, a precautionary approach should be taken when handling and using products containing this compound.

References

An In-depth Technical Guide on the Environmental Fate of Dihexyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Dihexyl fumarate (B1241708) (CAS No. 19139-31-2) is a diester of fumaric acid and hexanol, utilized in various industrial applications, including as a plasticizer and in polymer formulations. Understanding its environmental fate is critical for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the predicted environmental behavior of Dihexyl fumarate, focusing on its key degradation and distribution processes. Due to the limited availability of direct experimental data, this guide synthesizes information from its physicochemical properties and data from analogous fumarate esters to build a predictive assessment of its environmental persistence, bioaccumulation potential, and mobility.

Physicochemical Properties

The environmental fate of a chemical is largely governed by its physical and chemical properties. These parameters influence its distribution between air, water, soil, and biota. The properties for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source/Method |

| IUPAC Name | dihexyl (E)-but-2-enedioate | - | PubChem[1] |

| CAS Number | 19139-31-2 | - | PubChem[1] |

| Molecular Formula | C₁₆H₂₈O₄ | - | ECHEMI[2] |

| Molecular Weight | 284.39 | g/mol | PubChem[1] |

| Boiling Point | 354-355 | °C | The Good Scents Company[3] |

| Vapor Pressure | 2.43 x 10⁻⁵ | mmHg at 25°C | ECHEMI[2] |

| Water Solubility | 0.08899 | mg/L at 25°C (est.) | The Good Scents Company[3] |

| LogP (Octanol-Water Partition Coefficient) | 5.525 (est.) | - | The Good Scents Company[3] |

| LogKow (alternative estimation) | 4.9 | - | PubChem[1] |

| Log₁₀ws (Water Solubility) | -4.10 | mol/L (est.) | Cheméo[4] |

Note: "est." denotes an estimated value.

The very low water solubility and high octanol-water partition coefficient (LogP) are key indicators of this compound's environmental behavior. These properties suggest a strong tendency to partition from the aqueous phase into organic matrices such as soil organic carbon, sediment, and biological tissues. Its low vapor pressure indicates that it is not likely to be a significant component of the atmosphere.

Environmental Fate and Pathways

The primary pathways governing the environmental fate of this compound are biodegradation, hydrolysis, and partitioning into soil/sediment. Photolysis and bioaccumulation are also considered.

Hydrolysis: Ester linkages are susceptible to hydrolysis, a chemical breakdown process involving reaction with water. The rate of this reaction is highly dependent on pH and temperature. While direct experimental data for this compound is not available, studies on other fumaric acid esters (FAEs) provide valuable insights. For instance, Dimethyl fumarate (DMF) has been shown to hydrolyze to its monoester, with the rate being significantly faster in alkaline conditions (pH 8) compared to neutral (pH 7.4) or acidic (pH 1) environments.[1][4] The half-life of DMF at pH 8 was found to be 1.5 hours, while at pH 7.4 it was 12.7 hours.[4]

Given its structure, this compound is expected to undergo a similar pH-dependent hydrolysis. The first step would be the cleavage of one ester bond to form monohexyl fumarate and hexanol. This would be followed by the slower hydrolysis of the second ester bond to yield fumaric acid and another molecule of hexanol. The longer hexyl chains may sterically hinder the reaction compared to the methyl groups in DMF, potentially leading to a slower hydrolysis rate.

Photolysis: Direct photolysis of this compound in the atmosphere is expected to be negligible due to its low vapor pressure. In aquatic environments, it does not contain chromophores that absorb sunlight in the environmentally relevant spectrum (>290 nm), suggesting that direct photodegradation in water is unlikely to be a significant process. However, indirect photolysis, mediated by reactive species such as hydroxyl radicals (•OH), could contribute to its degradation. Studies on structurally related unsaturated diesters could provide a basis for predicting potential reaction pathways, which often involve attacks on the carbon-carbon double bond or the alkyl chains.[5]

Biodegradation: Biodegradation is expected to be the primary degradation pathway for this compound in the environment. The ester linkages are readily susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in microorganisms. The expected initial step is the hydrolysis of the diester to monohexyl fumarate and hexanol. Both of these intermediates are then expected to be further biodegraded. Fumaric acid is a common intermediate in the citric acid cycle, and n-hexanol is a simple alcohol that can be readily oxidized and mineralized by microorganisms.

Comparative studies have shown that fumarates (trans-isomers) are more rapidly biodegraded than their corresponding maleates (cis-isomers). This suggests that the stereochemistry of this compound is favorable for microbial degradation. Given its low water solubility, the rate of biodegradation will likely be limited by its bioavailability to microorganisms.

Table 2: Predicted Biodegradation of this compound

| Process | Prediction | Rationale |

| Ready Biodegradability | Likely to be readily biodegradable, but may not pass the 10-day window due to low solubility. | Ester linkages are susceptible to enzymatic cleavage. Fumarate structure is more biodegradable than maleate. Low solubility may limit the rate. |

| Inherent Biodegradability | Expected to be inherently biodegradable. | The molecule does not possess structures known to be recalcitrant to microbial attack. |

| Primary Degradation Products | Monohexyl fumarate, Hexanol | Cleavage of one ester bond. |

| Ultimate Degradation Products | Carbon Dioxide, Water | Mineralization of primary degradation products. |

The logical pathway for biodegradation starts with the enzymatic cleavage of the ester bonds, as illustrated in the diagram below.

Caption: Hypothetical biodegradation pathway of this compound.

Partitioning and Mobility: The high LogP value (estimated between 4.9 and 5.525) indicates that this compound will have a strong tendency to adsorb to organic matter in soil and sediment.[1][3] This behavior can be quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Using estimation methods based on LogP, the Koc for this compound is predicted to be high, suggesting low mobility in soil.[6][7][8] Chemicals with high Koc values are less likely to leach into groundwater but may accumulate in sediments in aquatic environments.

Table 3: Predicted Environmental Distribution Parameters

| Parameter | Predicted Value/Behavior | Rationale |

| Log Koc | High (> 3.5) | Estimated from high LogP value.[6][7] |

| Mobility in Soil | Low to Immobile | Strong adsorption to soil organic matter is expected.[8] |

| Volatilization from Water | Low | Low vapor pressure and high Koc suggest this is not a significant process. |

A high LogP value is often an indicator of a potential for bioaccumulation in aquatic organisms. With a LogP greater than 4, this compound is predicted to have the potential to bioaccumulate. The bioconcentration factor (BCF) is a more direct measure of this potential. While no experimental BCF data exists for this compound, it is a critical parameter that should be determined experimentally to fully assess its environmental risk. Biotransformation within the organism, primarily through ester hydrolysis, could mitigate the extent of bioaccumulation.[9]

Recommended Experimental Protocols

To definitively determine the environmental fate of this compound, standardized experimental studies are required. The following OECD guidelines are recommended.

This test is recommended to assess the ultimate biodegradability of this compound under aerobic aquatic conditions.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions for 28 days.[3] The degradation is followed by measuring the amount of carbon dioxide produced. The percentage of biodegradation is calculated as the ratio of CO₂ produced to the theoretical maximum (ThCO₂).[3]

-

Test Setup:

-

Vessels: Gas-tight flasks.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, at a concentration not exceeding 30 mg/L solids.[10]

-

Test Substance Concentration: Typically 10-20 mg/L of Total Organic Carbon (TOC). Due to low solubility, a carrier solvent or emulsifier may be required, with appropriate controls.[11]

-

Controls: Blank (inoculum only), Reference (inoculum + readily biodegradable substance like sodium benzoate), and Toxicity control (inoculum + test substance + reference substance).

-

Duration: 28 days.

-

Measurement: CO₂ is trapped in a barium or sodium hydroxide (B78521) solution and quantified by titration or with an inorganic carbon analyzer.[3]

-

-

Pass Criteria: The substance is considered "readily biodegradable" if it reaches ≥ 60% of its ThCO₂ within a 10-day window during the 28-day test period.[12]

Caption: Experimental workflow for the OECD 301 B Biodegradability Test.

This test determines the rate of abiotic hydrolysis of the test chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9).

-

Principle: A sterile solution of the test substance is prepared in buffered water at the desired pH. The solutions are incubated at a constant temperature in the dark. Samples are taken at appropriate intervals and analyzed for the concentration of the remaining test substance.

-

Test Setup:

-

Buffers: Sterile aqueous buffers at pH 4, 7, and 9.

-

Test Substance Concentration: Below its water solubility limit. A co-solvent may be used if necessary.

-

Temperature: Constant, typically 50°C for a preliminary test, followed by tests at environmentally relevant temperatures (e.g., 25°C).

-

Analysis: A suitable analytical method (e.g., HPLC, GC-MS) is used to quantify the parent compound and, if possible, major hydrolysis products.

-

-

Data Analysis: The degradation is typically assumed to follow pseudo-first-order kinetics. The rate constant (k) and half-life (t₁/₂) are calculated for each pH.

This test determines the soil adsorption coefficient (Koc) to assess mobility.

-

Principle (OECD 106 - Batch Equilibrium): The test substance is equilibrated with a soil/water slurry. After equilibration, the phases are separated by centrifugation, and the concentration of the substance is measured in the aqueous phase. The amount adsorbed to the soil is calculated by difference. The experiment is conducted with a range of soils with varying organic carbon content.

-

Principle (OECD 121 - HPLC Estimation): This method uses High-Performance Liquid Chromatography (HPLC) to estimate Koc based on the retention time of the substance on a column with stationary phases similar to soil organic matter. It is a faster screening method.[7]

Summary and Conclusion

This technical guide outlines the expected environmental fate of this compound based on its physicochemical properties and data from analogous compounds.

Table 4: Summary of Environmental Fate of this compound

| Compartment | Key Process | Predicted Behavior | Confidence |

| Water | Biodegradation, Hydrolysis | Biodegradation is the primary removal mechanism. Hydrolysis is likely significant, especially under alkaline conditions. | Medium |

| Soil/Sediment | Adsorption, Biodegradation | Strong adsorption to organic matter, leading to low mobility. Biodegradation will occur but may be slow due to limited bioavailability. | High |

| Air | - | Negligible presence due to low vapor pressure. | High |

| Biota | Bioaccumulation | Potential to bioaccumulate based on high LogP. Biotransformation may limit net accumulation. | Medium |

Caption: Logical relationships in the environmental fate of this compound.

References

- 1. In vitro pharmacokinetics of anti-psoriatic fumaric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fumaric acid esters in dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. In vitro pharmacokinetics of anti-psoriatic fumaric acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 6. log KOC - ECETOC [ecetoc.org]

- 7. chemsafetypro.com [chemsafetypro.com]

- 8. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]

- 9. Biotransformation Changes Bioaccumulation and Toxicity of Diclofenac in Aquatic Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. avebe.com [avebe.com]

- 11. ecetoc.org [ecetoc.org]

- 12. smithers.com [smithers.com]

Dihexyl Fumarate: A Technical Guide to a Potential Green Plasticizer

The polymer industry, particularly the polyvinyl chloride (PVC) sector, has long relied on plasticizers to impart flexibility and processability to otherwise rigid materials. For decades, phthalate (B1215562) esters, such as di(2-ethylhexyl) phthalate (DEHP), have been the dominant choice due to their cost-effectiveness and performance.[1] However, mounting evidence and regulatory scrutiny concerning the adverse health and environmental effects of certain phthalates have catalyzed a shift towards safer, more sustainable alternatives.[1][2][3] This has given rise to the development of "green plasticizers," which are characterized by their low toxicity, high biodegradability, low migration rates, and derivation from renewable resources.[2][4]

Dihexyl fumarate (B1241708), a diester of fumaric acid and hexanol, is emerging as a promising green plasticizer candidate. It offers performance comparable to traditional phthalates while presenting a more favorable environmental and toxicological profile.[5][6] This technical guide provides an in-depth overview of dihexyl fumarate, covering its chemical properties, synthesis, performance data, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

This compound is an organic compound classified as a fumarate ester.[7] It is a colorless to pale yellow liquid at room temperature with low volatility.[7] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C16H28O4 | [7][8][9][10] |

| Molecular Weight | 284.39 g/mol | [8][9][10] |

| CAS Number | 19139-31-2 | [8][9] |

| IUPAC Name | dihexyl (E)-but-2-enedioate | [9] |

| Density | 0.9549 g/cm³ @ 23 °C | [10] |

| Boiling Point | 162-164 °C @ 2 Torr | [10] |

| Flash Point | 167.4 ± 18.8 °C | [10] |

| Vapor Pressure | 2.43E-05 mmHg @ 25°C | [10] |

| Water Solubility | Log10WS: -4.10 (mol/L) | [11] |

| Octanol/Water Partition Coefficient | LogP: 3.790 | [11] |

Synthesis of this compound

The primary industrial route for synthesizing this compound is the direct esterification of fumaric acid with 1-hexanol.[12] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by the removal of water, often through azeotropic distillation.[5][13] An alternative approach involves the isomerization of the corresponding dialkyl maleate (B1232345) (the cis-isomer) to the more thermodynamically stable trans-isomer, the dialkyl fumarate.[14][15][16]

The following diagram illustrates the common Fischer esterification process for producing this compound.

Caption: Fischer esterification workflow for this compound synthesis.

Performance as a Green Plasticizer

The efficacy of a plasticizer is determined by its ability to enhance flexibility and its stability within the polymer matrix. Studies have shown that fumarates, including this compound, are fully compatible with PVC and demonstrate excellent plasticizing effects, comparable to common phthalates.[5][17] The plasticizing efficiency is influenced by the side chain length, with optimal performance observed for side chains around six carbons long.[5]

The following table summarizes key performance metrics for this compound (DHF) in PVC, often compared against the benchmark phthalate plasticizer, DEHP.

| Performance Metric | This compound (DHF) | Di(2-ethylhexyl) phthalate (DEHP) | Significance |